molecular formula C24H44O4 B15280431 (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate

Cat. No.: B15280431
M. Wt: 396.6 g/mol
InChI Key: LEEQPXMGHNSQNP-GJCOWUBNSA-N
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Description

®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring and an oleate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate typically involves the esterification of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with oleic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oleic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate.

    1,3-Dioxolane-4-methanol: Another compound with a similar dioxolane ring structure.

    Oleic acid esters: Compounds with similar ester groups but different alcohol components.

Uniqueness

®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is unique due to its combination of a dioxolane ring and an oleate ester group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m0/s1

InChI Key

LEEQPXMGHNSQNP-GJCOWUBNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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